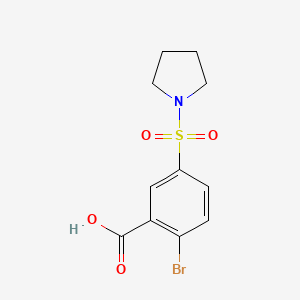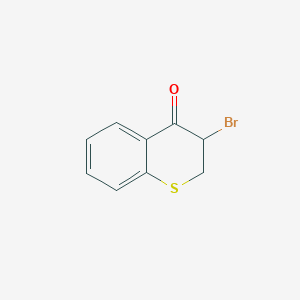
4-Chloro-3-vinylpyridine
Descripción general
Descripción
Synthesis Analysis
Polyvinylpyridine (PVPy), a related compound, is easily prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile . Different haloalkanes can be used for the quaternization of pyridine units . PVPy has been synthesized by anionic graft polymerization of 4-vinyl pyridine in starch and dextrin .Molecular Structure Analysis
The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP) . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .Chemical Reactions Analysis
PVPy can connect to various reagents such as oxidizing agents (i.e., periodate, iodate, and bromates) for the oxidation of chemicals . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium in order to promote ion exchange and ion pairing reactions in aqueous environments .Physical And Chemical Properties Analysis
The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material . This property is vital for creating membranes with specific functionalities, influenced by the acid/base nature of poly (4-vinylpyridine).Aplicaciones Científicas De Investigación
Catalytic Applications
- N-Sulfonic Acid Poly(4-vinylpyridinium) Chloride as a Catalyst : This compound, prepared by reacting poly(4-vinylpyridine) with chlorosulfonic acid, serves as an efficient catalyst for the N-Boc protection of amines, offering excellent yields and short reaction times. It can be reused multiple times, demonstrating its efficiency and sustainability in chemical reactions (Shirini, Khaligh, & Jolodar, 2013).
Membrane Technology
- Acid/Base Properties in Microporous Membranes : Poly(4-vinylpyridine) anchored within microporous membranes exhibits significant changes in permeability across a narrow pH range. This property is vital for creating membranes with specific functionalities, influenced by the acid/base nature of poly(4-vinylpyridine) (Mika & Childs, 1999).
Environmental Applications
- Removal of Hexavalent Chromium : Quaternized crosslinked poly(4-vinylpyridines) have shown effectiveness in removing Cr(VI) from aqueous solutions. Their high adsorption capacities and efficiency in chromium removal are notable, offering potential for environmental cleanup applications (Neagu & Mikhalovsky, 2010).
Photodimerisation Studies
- Photodimerisation of Terminal Olefins : The reaction of 4-vinylpyridine with AgClO(3) leads to a crystalline solid that supports a stereospecific and quantitative [2+2] photodimerisation of terminal olefins. This finding is significant in the field of photochemistry and photodimerisation reactions (Georgiev, Bučar, & MacGillivray, 2010).
Chemical Synthesis
- Synthesis of Biscoumarins and Bisindoles : Poly(4-vinylpyridinium) perchlorate has been used as a solid acid catalyst for synthesizing various organic compounds. Its efficiency in producing these compounds under mild conditions highlights its potential in organic synthesis (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014).
Analytical Chemistry
- Detection of Copper(II) Ions : Poly(4-vinylpyridine) coated on piezoelectric quartz crystals has been used for adsorbing copper ions. This property is useful for developing sensors and analytical methods for metal ion detection (Nomura & Sakai, 1986).
Anion Exchange Membranes
- Anion Exchange Membranes from 4-Vinylpyridine : By reacting copolymer membranes with 4-vinylpyridine, tight anion exchange membranes were developed. These membranes show distinct ion exchange capacities and electrical resistances, valuable for applications in electrochemistry and membrane technology (Sata, Nojima, & Matsusaki, 1999).
Mecanismo De Acción
While the specific mechanism of action for 4-Chloro-3-vinylpyridine is not mentioned in the retrieved papers, related compounds like polyvinylpyridine have been studied. For example, polyvinylpyridine can be used for adsorbing copper ions, which is useful for developing sensors and analytical methods for metal ion detection.
Propiedades
IUPAC Name |
4-chloro-3-ethenylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-5-9-4-3-7(6)8/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFKANAGZKTFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-vinylpyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

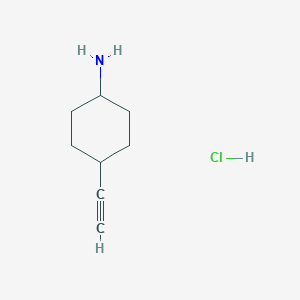
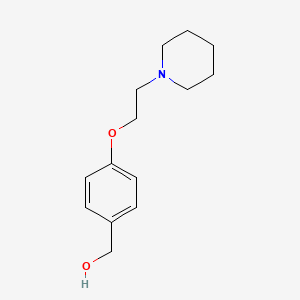
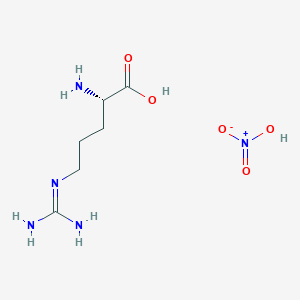
![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
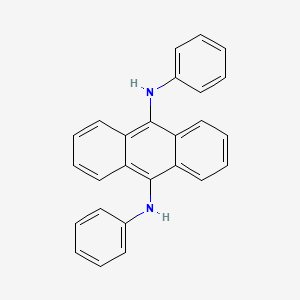
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)
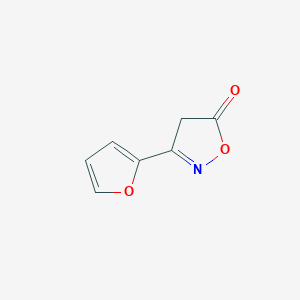
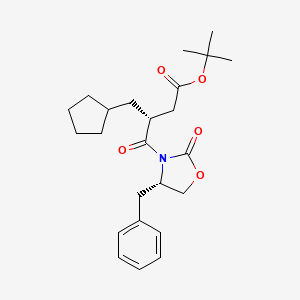

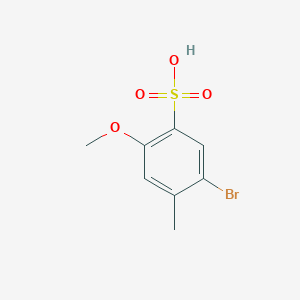
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B3253426.png)
